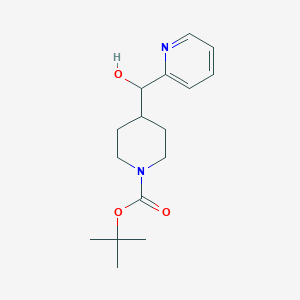

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate

Overview

Description

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O3. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound features a piperidine ring substituted with a hydroxy(pyridin-2-yl)methyl group and a tert-butyl ester group, making it a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of biologically active compounds .

Biochemical Pathways

It’s plausible that the compound could influence a variety of pathways given its potential role in the synthesis of biologically active compounds .

Result of Action

It’s plausible that the compound could have a variety of effects given its potential role in the synthesis of biologically active compounds .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the electron transport chain, such as 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), which is crucial for the synthesis of menaquinone in Mycobacterium tuberculosis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting the overall biochemical pathway.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proton motive force in the electron transport chain, which is essential for ATP production and other cellular functions . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes, and either inhibits or activates their function. For instance, by binding to the active site of 1,4-dihydroxy-2-naphthoate prenyltransferase, it inhibits the enzyme’s activity, leading to a disruption in the synthesis of menaquinone . This inhibition can result in significant changes in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as inhibiting specific enzymes or modulating cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with 1,4-dihydroxy-2-naphthoate prenyltransferase impacts the synthesis of menaquinone, a key component of the electron transport chain in Mycobacterium tuberculosis . This interaction can lead to changes in the overall metabolic activity of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its effectiveness and its impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyridine-based reagents One common method starts with the protection of the piperidine nitrogen using a tert-butyl ester groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The compound can be reduced to remove the hydroxy group, forming a methyl group in its place, using reducing agents such as lithium aluminum hydride (LAH).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction can produce a methyl-substituted piperidine derivative .

Scientific Research Applications

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders and cancer.

Industry: The compound is utilized in the production of fine chemicals and as a building block in material science .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

- Tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate is unique due to the presence of the hydroxy(pyridin-2-yl)methyl group, which imparts specific chemical and biological properties. This makes it particularly useful in the synthesis of pyridine-containing compounds and in applications where interactions with pyridine-binding sites are crucial .

Biological Activity

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate (CAS No: 333986-05-3) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, cellular effects, metabolic pathways, and potential therapeutic applications, supported by relevant data tables and findings from recent research.

Overview of the Compound

- Molecular Formula : C16H24N2O3

- Molecular Weight : 292.37 g/mol

- Structure : The compound features a piperidine ring with a hydroxy(pyridin-2-yl)methyl group and a tert-butyl ester, contributing to its unique biological properties.

This compound interacts with various enzymes and proteins, significantly influencing their activity:

- Enzyme Interaction : It has been identified as an inhibitor of the enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial for menaquinone synthesis in Mycobacterium tuberculosis (Mtb) . This interaction is vital for developing new treatments for tuberculosis.

Cellular Effects

The compound's influence on cellular processes includes:

- Cell Signaling Modulation : It affects key signaling pathways that regulate cellular metabolism and gene expression.

- Proton Motive Force : By impacting the electron transport chain, it plays a role in ATP production, essential for cellular functions .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Lower Doses : Beneficial effects such as enzyme inhibition and modulation of metabolic processes.

- Higher Doses : Potentially toxic effects leading to cellular damage .

Metabolic Pathways

This compound participates in several metabolic pathways:

| Metabolic Pathway | Role |

|---|---|

| Menaquinone Synthesis | Inhibits MenA, affecting electron transport in Mtb |

| Cellular Respiration | Modulates proton motive force essential for ATP synthesis |

Transport and Distribution

Understanding how the compound is transported within biological systems is crucial for its efficacy:

- Transport Mechanisms : It utilizes specific transporters to cross cellular membranes, ensuring proper localization within cells .

Subcellular Localization

The localization of this compound within specific organelles impacts its biological activity. Targeting signals may direct it to mitochondria or other compartments where it can exert its effects .

Scientific Research Applications

This compound has diverse applications in research:

Medicinal Chemistry

The compound is being investigated for its potential as:

Structure-Activity Relationship (SAR) Studies

Recent studies have focused on SAR to enhance the potency and pharmacokinetic properties of similar compounds. For instance, modifications to the piperidine structure have yielded derivatives with improved activity against Mtb .

Case Studies and Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Inhibition of MenA :

- Combination Therapy :

- Pharmacological Properties :

Properties

IUPAC Name |

tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-7-12(8-11-18)14(19)13-6-4-5-9-17-13/h4-6,9,12,14,19H,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGSOLUUAGLZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594919 | |

| Record name | tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333986-05-3 | |

| Record name | tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.